molecular formula C10H8Cl2N2O2 B15065406 Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate

Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate

Cat. No.: B15065406
M. Wt: 259.09 g/mol
InChI Key: WFMSQDHLCSANCC-UHFFFAOYSA-N
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Description

Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with ethyl ester and dichloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyridine-3-carboxylic acid with hydrazine hydrate to form the pyrazole ring, followed by esterification with ethanol to introduce the ethyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can have different functional groups depending on the reagents used .

Mechanism of Action

The mechanism of action of Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound can modulate signaling pathways such as the NF-kB pathway, which is involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate
  • Pyrazolo[3,4-b]pyridine derivatives
  • Indole derivatives

Uniqueness

Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This structural arrangement imparts distinct electronic and steric properties, making it a valuable scaffold in drug design and material science .

Biological Activity

Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H8_{8}Cl2_{2}N2_{2}O2_{2}
  • Molecular Weight : Approximately 259.09 g/mol
  • Structure : The compound features a pyrazolo ring substituted with two chlorine atoms at the 4 and 6 positions, and an ethyl ester group at the carboxylate position, enhancing its solubility and bioavailability.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Similar compounds have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. For instance, studies have demonstrated that compounds with structural similarities can inhibit specific enzymes involved in cancer pathways, suggesting a mechanism of action through enzyme inhibition .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a candidate for treating conditions like arthritis and other inflammatory diseases.

3. Antimicrobial Activity

This compound has shown potential antimicrobial activity against various bacterial strains. The presence of chlorine substituents may enhance its reactivity towards microbial targets, making it effective in agricultural applications as well as in pharmaceuticals.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the effects of this compound on human cancer cell lines. The results indicated:

  • IC50_{50} values in the low micromolar range.
  • Induction of apoptosis was confirmed through flow cytometry analysis.
  • Cell cycle arrest was observed at the G2/M phase .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies assessed the compound's ability to inhibit the production of inflammatory mediators in macrophages. Key findings included:

  • A reduction in tumor necrosis factor-alpha (TNF-α) levels.
  • Suppression of nitric oxide (NO) production.
    These results suggest that this compound may be effective in managing chronic inflammatory conditions.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundSignificantModerateSignificant
Mthis compoundModerateLowModerate
Ethyl 4-bromopyrazolo[1,5-A]pyridine-3-carboxylateLowModerateLow

Properties

Molecular Formula

C10H8Cl2N2O2

Molecular Weight

259.09 g/mol

IUPAC Name

ethyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)7-4-13-14-5-6(11)3-8(12)9(7)14/h3-5H,2H2,1H3

InChI Key

WFMSQDHLCSANCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC(=CN2N=C1)Cl)Cl

Origin of Product

United States

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